molecular formula C12H10Br2O4S2 B13137496 Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Cat. No.: B13137496
M. Wt: 442.1 g/mol
InChI Key: YYWQGDHGDXQMFJ-UHFFFAOYSA-N
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Description

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is an organobromine compound with the molecular formula C({12})H({10})Br({2})O({4})S(_{2}). This compound is notable for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with bromine atoms and ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the bromination of thieno[3,2-b]thiophene derivatives followed by esterification. One common method includes:

    Bromination: Thieno[3,2-b]thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions.

    Esterification: The dibrominated intermediate is then reacted with diethyl oxalate under acidic conditions to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products

    Substitution: Products include thieno[3,2-b]thiophene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Coupling: Complex organic molecules with extended conjugation.

Scientific Research Applications

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is used in various fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its ability to interact with biological macromolecules.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects depends on the context of its use:

    Chemical Reactions: Acts as a substrate or intermediate in various organic reactions.

    Biological Systems: May interact with enzymes or receptors, inhibiting or modifying their activity. The bromine atoms and ester groups play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
  • Diethyl 2,5-dibromothiophene-3,6-dicarboxylate
  • Diethyl 2,5-dibromothieno[2,3-b]thiophene-3,6-dicarboxylate

Uniqueness

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups on the thieno[3,2-b]thiophene core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H10Br2O4S2

Molecular Weight

442.1 g/mol

IUPAC Name

diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

InChI

InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3

InChI Key

YYWQGDHGDXQMFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br

Origin of Product

United States

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